Methyl 3-fluoro-5-iodo-4-methylbenzoate

Description

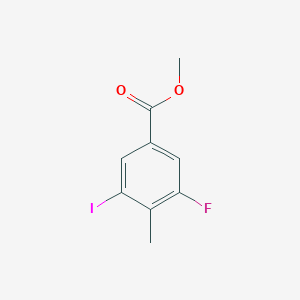

Methyl 3-fluoro-5-iodo-4-methylbenzoate (CAS: 861905-21-7) is a halogenated aromatic ester with the molecular formula C₉H₈FIO₂ and a molecular weight of 294.064 g/mol . Its structure features:

- A fluoro substituent at position 3,

- An iodo group at position 5,

- A methyl group at position 4,

- A methyl ester moiety at the carboxyl position.

Key physicochemical properties include:

- LogP (Partition Coefficient): 2.525 (indicating moderate lipophilicity),

Synthesis: The compound is synthesized via esterification of 3-fluoro-5-iodo-4-methylbenzoic acid using methanol and sulfuric acid under reflux (50°C, 15 hours), achieving near-quantitative yields .

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-fluoro-5-iodo-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMOODHDOJVFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301214407 | |

| Record name | Benzoic acid, 3-fluoro-5-iodo-4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861905-21-7 | |

| Record name | Benzoic acid, 3-fluoro-5-iodo-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861905-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-fluoro-5-iodo-4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-5-iodo-4-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-fluoro-5-iodo-4-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-iodo-4-methylbenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether

Major Products Formed

Substitution: Formation of substituted derivatives like 3-fluoro-5-azido-4-methylbenzoate.

Oxidation: Formation of 3-fluoro-5-iodo-4-methylbenzoic acid.

Reduction: Formation of 3-fluoro-5-iodo-4-methylbenzyl alcohol

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-fluoro-5-iodo-4-methylbenzoate serves as an important intermediate in the synthesis of biologically active compounds. Its halogenated structure enhances its potential in drug development:

- Antimicrobial Agents : Research indicates that compounds derived from this compound exhibit significant activity against various Gram-negative bacteria, including E. coli and Klebsiella pneumoniae .

- Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, making it a candidate for therapeutic applications targeting inflammatory diseases.

| Compound | Activity (MIC µg/mL) | Target Bacteria |

|---|---|---|

| A | 0.008 | E. coli |

| B | 0.03 | K. pneumoniae |

| C | 0.125 | P. aeruginosa |

Organic Synthesis Applications

In organic synthesis, this compound is utilized as a versatile building block for constructing more complex molecules:

- Nucleophilic Substitution Reactions : The acyl chloride functional group allows for nucleophilic acyl substitution reactions, facilitating the formation of various substituted benzoic acids.

- Synthesis of Specialty Chemicals : This compound is employed in the production of specialty chemicals used in pharmaceuticals and agrochemicals due to its unique reactivity profile .

Table 2: Synthetic Routes

| Reaction Type | Product |

|---|---|

| Nucleophilic Substitution | Substituted benzoic acids |

| Acylation | Various acyl derivatives |

Agrochemical Applications

This compound is also explored in the agrochemical sector:

- Herbicides Development : Its unique combination of halogens can enhance herbicidal properties, making it suitable for developing new herbicides with improved efficacy.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed robust antimicrobial activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

- Synthesis Optimization : Research focused on optimizing synthetic routes to enhance yield and purity has been published, showcasing the compound's versatility as a synthetic intermediate in medicinal chemistry .

- Agrochemical Innovations : Investigations into its use in developing novel herbicides have shown promising results, indicating that halogenated compounds can lead to more effective agricultural chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-5-iodo-4-methylbenzoate involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Methyl Benzoates

Table 1: Key Properties of Halogenated Methyl Benzoates

Notes:

- Iodine vs.

Methyl Esters in Agrochemicals

Methyl benzoate derivatives with sulfonylurea and triazine groups (e.g., metsulfuron-methyl , LogP ~1.8) are widely used as herbicides . Unlike these agrochemicals, this compound lacks sulfonyl or triazine moieties, resulting in:

- Lower polarity (PSA 26.3 vs. >100 Ų for sulfonylureas),

- Higher lipophilicity (LogP 2.525 vs. ~1.8),

- Simpler synthetic routes (single-step esterification vs. multi-step heterocyclic synthesis) .

Biological Activity

Methyl 3-fluoro-5-iodo-4-methylbenzoate (CAS: 861905-21-7) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 280.037 g/mol. It appears as a light yellow to pink powder with a melting point ranging from 140°C to 144°C. The presence of both fluorine and iodine on the aromatic ring significantly influences its reactivity and biological interactions, making it a versatile intermediate in organic synthesis, particularly in drug development .

Pharmacological Properties

The biological activity of this compound is primarily attributed to its ability to serve as an intermediate for synthesizing various biologically active compounds. Research indicates that compounds derived from this structure exhibit a range of pharmacological properties:

- Antiviral Activity : Compounds synthesized from this compound have been shown to inhibit the hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication .

- Anticancer Potential : The compound can be utilized as a precursor for synthesizing inhibitors targeting protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling and glucose metabolism, suggesting potential applications in diabetes and cancer therapy .

Table 1 summarizes the biological activities associated with derivatives of this compound:

The exact mechanism of action for this compound remains poorly defined; however, preliminary studies suggest that its halogen substituents enhance interactions with proteins or enzymes involved in metabolic pathways. These interactions may improve binding affinity and selectivity towards specific biological targets.

Synthesis and Derivative Compounds

This compound can be synthesized through various chemical pathways, often involving halogenation reactions that introduce fluorine and iodine into the aromatic system. Its derivatives are critical for creating a diverse array of pharmacologically active molecules.

Case Studies

- Synthesis of PTP1B Inhibitors : Research demonstrated that derivatives synthesized from this compound displayed enhanced binding affinities towards PTP1B, indicating their potential as therapeutic agents in managing diabetes and obesity-related conditions .

- HCV Inhibition Studies : A study focused on synthesizing compounds from this compound revealed significant antiviral activity against HCV, showcasing its utility in developing novel antiviral therapies .

Future Prospects

The unique combination of fluorine and iodine in this compound opens avenues for further research into its biological applications. Future studies should focus on elucidating detailed mechanisms of action, optimizing synthesis routes for higher yields, and exploring additional therapeutic potentials across various disease models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-fluoro-5-iodo-4-methylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzoate scaffold. For example, halogenation (iodine/fluorine introduction) and methylation steps can be optimized using palladium-catalyzed cross-coupling or electrophilic substitution. A general procedure involves starting with a substituted benzoic acid, followed by esterification and regioselective halogenation. Reaction optimization (e.g., temperature, catalyst loading) is critical; for instance, describes a triazine derivative synthesis using stepwise coupling, which could be adapted for iodine/fluorine introduction . Yield improvements may require adjusting stoichiometry or using anhydrous conditions to minimize hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR are essential for confirming fluorine placement and aromatic substitution patterns. NMR helps identify ester carbonyl and iodine-induced deshielding effects.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight, particularly for iodine’s isotopic signature.

- IR : Confirms ester carbonyl (C=O stretch ~1700 cm).

Discrepancies in data (e.g., unexpected splitting in NMR) may arise from rotamers or impurities; repeating under standardized conditions or using 2D NMR (COSY, HSQC) can resolve ambiguities. Structural analogs in and highlight similar characterization workflows .

Q. What purification methods are recommended to achieve high purity (>95%) for this compound?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For polar impurities, recrystallization from ethanol/water mixtures may improve purity. lists >95% purity for fluorobenzoate derivatives using HPLC, suggesting reversed-phase chromatography as an alternative for challenging separations .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine and iodine substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The fluorine atom directs electrophilic substitution to the meta position due to its -I effect, while iodine’s bulkiness may sterically hinder adjacent reactions. For Suzuki-Miyaura couplings, the iodine substituent can act as a leaving group under specific conditions. Comparative studies in on nitrobenzoate derivatives demonstrate how substituent positioning affects reactivity, suggesting computational modeling (DFT) to predict regioselectivity . Experimentally, screening ligands (e.g., SPhos, XPhos) can modulate coupling efficiency.

Q. How can contradictory stability data under acidic/basic conditions be resolved?

- Methodological Answer : Stability studies should be conducted under controlled pH and temperature. For example:

- Acidic Conditions : Hydrolysis of the ester group may occur; monitor via TLC or HPLC.

- Basic Conditions : Saponification risk increases with stronger bases (e.g., NaOH vs. NaHCO).

and note storage recommendations for fluorinated aromatics (e.g., inert atmosphere, -20°C), which may mitigate degradation . Conflicting data might arise from trace moisture—repeating experiments under strictly anhydrous conditions is advised.

Q. What strategies are effective for incorporating this compound into drug-discovery scaffolds?

- Methodological Answer : The iodine atom offers a handle for further functionalization (e.g., Sonogashira coupling for alkyne introduction). The ester can be hydrolyzed to a carboxylic acid for amide bond formation. discusses similar compounds in medicinal chemistry, highlighting fragment-based design and docking studies to assess target binding . Bioisosteric replacement (e.g., substituting iodine with other halogens) can optimize pharmacokinetics, guided by SAR studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.